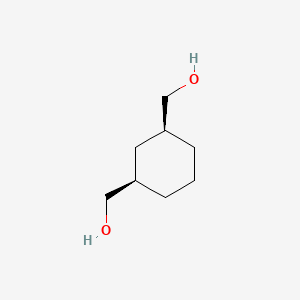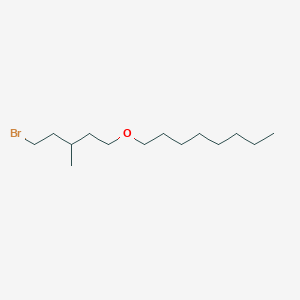
Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl-2-(2,2,2-Trifluor-1-hydroxyethyl)pyrrolidin-1-carboxylat ist eine chemische Verbindung mit der Summenformel C12H20F3NO3. Sie zeichnet sich durch das Vorhandensein eines Pyrrolidinrings, einer Trifluormethylgruppe und eines tert-Butyl-Esters aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tert-butyl-2-(2,2,2-Trifluor-1-hydroxyethyl)pyrrolidin-1-carboxylat erfolgt typischerweise durch die Reaktion von Pyrrolidin mit tert-Butylchlorformiat und 2,2,2-Trifluorethanal. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Der Prozess kann die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren zur Beschleunigung der Reaktion umfassen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um hochreine Produkte zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
Tert-butyl-2-(2,2,2-Trifluor-1-hydroxyethyl)pyrrolidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Trifluormethylgruppe in eine Methylgruppe umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Trifluormethylgruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Thiole. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, wobei Temperatur, Lösungsmittel und Reaktionszeit kritische Parameter sind.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu methylierten Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-2-(2,2,2-Trifluor-1-hydroxyethyl)pyrrolidin-1-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und wird bei der Entwicklung neuer synthetischer Methoden eingesetzt.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten, einschließlich antimikrobieller und antimykotischer Eigenschaften, untersucht.
Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als pharmazeutisches Zwischenprodukt und seine Rolle bei der Medikamentenentwicklung zu untersuchen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Tert-butyl-2-(2,2,2-Trifluor-1-hydroxyethyl)pyrrolidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe kann die Lipophilie der Verbindung erhöhen, wodurch sie mit Lipidmembranen und Proteinen interagieren kann. Der Pyrrolidinring kann die Bindung an Enzyme und Rezeptoren erleichtern und verschiedene biochemische Wege beeinflussen.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring may facilitate binding to enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tert-butyl-4-(2,2,2-Trifluor-1-hydroxyethyl)piperidin-1-carboxylat
- Tert-butyl-3-(2,2,2-Trifluor-1-hydroxyethyl)piperidin-1-carboxylat
Einzigartigkeit
Tert-butyl-2-(2,2,2-Trifluor-1-hydroxyethyl)pyrrolidin-1-carboxylat ist aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. des Pyrrolidinrings und der Position der Trifluormethylgruppe, einzigartig. Diese Eigenschaften können seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen und es von ähnlichen Verbindungen unterscheiden.
Dieser detaillierte Artikel bietet einen umfassenden Überblick über Tert-butyl-2-(2,2,2-Trifluor-1-hydroxyethyl)pyrrolidin-1-carboxylat, der seine Synthese, Reaktionen, Anwendungen, den Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen abdeckt.
Eigenschaften
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7-8,16H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUSRSVEVZDURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121828 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(2,2,2-trifluoro-1-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283719-73-2 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(2,2,2-trifluoro-1-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1283719-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(2,2,2-trifluoro-1-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12274228.png)
![6-Aza-bicyclo[3.1.1]hept-3-ylamine](/img/structure/B12274239.png)
![1,4-Dioxaspiro[4.5]decan-8-amine, N-(2,2-diethoxyethyl)-](/img/structure/B12274243.png)
![Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B12274284.png)
![1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine](/img/structure/B12274291.png)
![5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide](/img/structure/B12274292.png)
![2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274297.png)
![4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274300.png)




![(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274325.png)
![3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B12274327.png)
